molecular formula C15H11F4NO2 B4775532 2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide

2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide

Cat. No. B4775532
M. Wt: 313.25 g/mol
InChI Key: SZVVFCZUOOAIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide" involves multiple steps, starting from basic fluorinated aromatic compounds. For example, the synthesis of related fluorinated acetamides can be achieved through direct fluorination, utilizing precursors like pentafluoropyridine and derivatives thereof. The process typically includes steps like trifluoroacetylation and reactions with sodium salts of trifluoroacetamide to introduce fluorine atoms and create the desired acetamide linkage (Banks et al., 1996).

Molecular Structure Analysis

The molecular structure of fluorinated acetamides is characterized by X-ray crystallography and NMR spectroscopy. These techniques reveal the geometric configuration of the molecules, including bond lengths, angles, and the spatial arrangement of the functional groups. For instance, studies have shown that similar compounds exhibit specific intermolecular hydrogen bonding patterns, contributing to their stability and reactivity (Pan et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c16-11-7-5-10(6-8-11)9-14(21)20-12-3-1-2-4-13(12)22-15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVVFCZUOOAIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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